molecular formula C12H20N2O4 B1662583 Hexylhibo CAS No. 334887-43-3

Hexylhibo

Cat. No.: B1662583
CAS No.: 334887-43-3
M. Wt: 256.30 g/mol
InChI Key: OKJBLHIYOWSQDJ-UHFFFAOYSA-N
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Description

It is a potent antagonist of group I metabotropic glutamate receptors, specifically targeting mGlu1a and mGlu5a receptors . This compound has been extensively studied for its effects on synaptic transmission and neuronal excitability.

Scientific Research Applications

HexylHIBO has several scientific research applications:

Mechanism of Action

HexylHIBO acts as a potent group I mGluR antagonist with Kbs of 140 and 110 μM at mGlu1a and mGlu5a receptors, respectively . It has been found to decrease sEPSC in rat neurons .

Safety and Hazards

HexylHIBO should be handled with care. It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

HexylHIBO can be synthesized through a multi-step process involving the following key steps:

Chemical Reactions Analysis

HexylHIBO undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated and substituted derivatives of this compound.

Comparison with Similar Compounds

HexylHIBO is unique in its specific antagonistic action on mGlu1a and mGlu5a receptors. Similar compounds include:

This compound stands out due to its specificity for group I metabotropic glutamate receptors and its potent inhibitory effects on synaptic transmission.

Properties

IUPAC Name

2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBLHIYOWSQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398387
Record name HEXYLHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334887-43-3
Record name HEXYLHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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